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Compound of Interest

Compound Name: Diethyl allylmalonate

Cat. No.: B1584534

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key catalytic
reactions involving diethyl allylmalonate and its derivatives. Diethyl allylmalonate is a
versatile C3-allylic building block in organic synthesis, amenable to a variety of transformations
that enable the construction of complex molecular architectures. The following sections detalil
widely used catalytic methods, including the Tsuji-Trost allylic alkylation, ring-closing
metathesis, asymmetric allylic alkylation, copper-catalyzed arylation, and the Heck reaction.

Palladium-Catalyzed Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction is a powerful method for the formation of carbon-carbon bonds,
involving the palladium-catalyzed reaction of a nucleophile with an allylic substrate.[1][2] In the
context of diethyl malonate, this reaction can be used to introduce an allyl group or to further
functionalize a diallylated derivative.

Quantitative Data
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Catalyst Temper .
. ) Yield Referen
Precurs Ligand Base Solvent  ature Time (h)
(%) ce

or (°C)
Pd(PPhs) )

PPhs t-BUOK THF 50 12 High [3]
4
Pd
nanoparti  PPhs - Water 80 0.17 High [4]
cles
[PACI(Cs3 BSA,

(R,R)-L1 _ THF rt 24 95 [5]
Hs)]2 LiOAc

Note: Yields are often substrate-dependent and the table provides a general overview based
on available literature.

Experimental Protocol: Allylation of Dimethyl
Malonate[3]

Materials:

e Dimethyl malonate

¢ Allylic compound (e.g., allyl acetate)

o Potassium tert-butoxide (t-BuOK)
 Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)a4)
e Anhydrous Tetrahydrofuran (THF)

e Argon or Nitrogen gas supply

o Standard Schlenk line or glovebox equipment

Procedure:
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e To a suspension of t-BuOK (2.0 eq) in dry THF (160 mL) under an argon atmosphere at 0 °C,
add dimethyl malonate (2.2 eq) dropwise over 5 minutes.

 Allow the resulting yellow slurry to warm to 25 °C and stir for 10 minutes.
e Add Pd(PPhs)a (0.05 eq) to the mixture in one portion.

e A solution of the allylic compound (1.0 eq) in THF (40 mL) is then added dropwise over 10
minutes.

e The reaction mixture is heated to 50 °C and stirred for 12 hours.
o Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

e The combined organic layers are washed with brine, dried over sodium sulfate, and
concentrated under reduced pressure to yield the product.

Reaction Pathway

Re-coordination

& Catalyst
. Regeneration
Coordination Nucleophilic Attack Allylated Product
Oxidative Addition

| | nmAIYPd() Complex [-T-Allyl-Pd(Il)L_n]*X~

Allyl-X

Nucleophile
(Malonate Enolate)

Click to download full resolution via product page

Caption: The catalytic cycle of the Tsuji-Trost reaction.

Ruthenium-Catalyzed Ring-Closing Metathesis
(RCM)

Ring-closing metathesis is a widely used reaction to form cyclic compounds from diene
precursors. Diethyl diallylmalonate is a common substrate for RCM to synthesize five-
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membered rings, often employing Grubbs' catalysts.[6][7]

Suantitative [

Catalyst .
: Temperat ) Conversi Referenc
Catalyst Loading Solvent Time (h)
ure (°C) on (%) e

(mol%)

Grubbs'
CH:Cl2 rt 1 >95 [9]

2nd Gen.
Grubbs' 1st

0.4 CH2Cl2 rt 1.67 90 [9]
Gen.
Hoveyda-
Grubbs 15 DCM 40 48 65-84 [10]
2nd Gen.

Experimental Protocol: RCM of Diethyl
Diallylmalonate[8]

Materials:

Diethyl diallylmalonate

Grubbs' Catalyst (e.g., 2nd Generation)

Anhydrous Dichloromethane (CHzCl2)

Nitrogen gas supply

Standard Schlenk line or glovebox equipment
Procedure:

e Under a nitrogen atmosphere, add 6 mL of dry CH2Clz to a dry 25 mL round-bottom flask
containing a stir bar and Grubbs' catalyst (e.g., 9.2 mg, 0.010 mmol of a specific catalyst).

e Add diethyl diallylmalonate (e.g., 0.1 mL, 0.44 mmol) to the flask.
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« Stir the reaction mixture at room temperature for 1 hour.
« After stirring, remove the solvent by rotary evaporation.

e The conversion to the ring-closed product can be determined by 'H NMR spectroscopy of
the crude product in CDCls.

Experimental Workflow
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Caption: A typical workflow for a ring-closing metathesis experiment.

Iridium-Catalyzed Asymmetric Allylic Alkylation

For the enantioselective synthesis of all-carbon quaternary centers, iridium-catalyzed
asymmetric allylic alkylation has emerged as a powerful tool.[11][12][13] This method allows for
the formation of chiral centers with high enantiomeric excess (ee).

Quantitative Data

Electrophile ] )
. Nucleophile Yield (%) ee (%) Reference

Substituent

Phenyl Diethyl malonate 83 97 [11][14]

2-Naphthyl Diethyl malonate 75 97 [11]

4-CF3-Phenyl Diethyl malonate 93 95 [11]

4-NO2-Phenyl Diethyl malonate 88 96 [11]
Dimethyl

Phenyl 69 97 [11][14]
malonate

Experimental Protocol: Asymmetric Allylation[15]

Materials:

(E)-allylic carbonate

e Diethyl malonate

e Iridium catalyst precursor (e.g., [Ir(COD)CI]2)
e Chiral ligand (e.g., a phosphoramidite)

¢ Zinc lodide (Znlz2)

o Sodium bis(trimethylsilyl)amide (NaHMDS)

e Anhydrous Tetrahydrofuran (THF)
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e Glovebox
Procedure:

« Inside a glovebox, prepare a stock solution of the iridium catalyst by dissolving the precursor
and ligand in THF.

e In areaction vial, add Znlz (2.0 equiv) and NaHMDS (2.0 equiv).
e Add a solution of diethyl malonate (1.0 equiv) in THF to the vial and stir for 5 minutes.

» Add the catalyst solution, followed by a solution of the (E)-allylic carbonate (1.0 equiv) in
THF.

» Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir at 21 °C for 18
hours.

 After the reaction is complete, add 0.5 M HCI to the crude reaction mixture.

» Extract the mixture three times with ethyl acetate, dry the combined organic layers over
MgSOas, concentrate, and purify by silica gel flash chromatography.

Logical Relationship of Key Components
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Caption: Key components for Iridium-catalyzed asymmetric allylation.

Copper-Catalyzed Arylation of Diethyl Malonate

A mild and general method for the synthesis of a-aryl malonates involves the copper-catalyzed
coupling of an aryl iodide with diethyl malonate.[15][16] This reaction is notable for its tolerance
of various functional groups.

Quantitative Data

Aryl lodide Ligand Base Yield (%) Reference
lodobenzene 2-Phenylphenol Cs2C0s 95 [15]
4-lodotoluene 2-Phenylphenol Cs2C0s 94 [15]
4-lodoanisole 2-Phenylphenol Cs2C0s 99 [15]
1-

2-Phenylphenol Cs2C0s 98 [15]
lodonaphthalene

Experimental Protocol: Copper-Catalyzed Arylation[16]

Materials:

Aryl iodide

Diethyl malonate

Copper(l) iodide (Cul)

2-Phenylphenol

Cesium carbonate (Cs2C0O3)

Anhydrous solvent (e.g., dioxane or toluene)

Inert atmosphere (Argon or Nitrogen)

Procedure:
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e In an oven-dried Schlenk tube, combine Cul (catalytic amount), 2-phenylphenol (catalytic
amount), and Cs2COs (2.0 equiv).

e Add the aryl iodide (1.0 equiv) and diethyl malonate (1.2 equiv).
e Add the anhydrous solvent.
e The Schlenk tube is evacuated and backfilled with an inert gas three times.

e The reaction mixture is heated (e.g., at 70-110 °C) and stirred for a specified time (e.g., 24
hours).

 After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.qg.,
ethyl acetate) and filtered through a pad of celite.

o The filtrate is concentrated, and the residue is purified by column chromatography to afford
the a-aryl malonate.

Reaction Components and their Roles

Aryl lodide
(Electrophile)

Cs2C0s Deprotonation p.| Diethyl Malonate
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Caption: Components and their roles in copper-catalyzed arylation.

Palladium-Catalyzed Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an
unsaturated halide and an alkene.[17] Diethyl allylmalonate can serve as the alkene
component in this reaction.
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: _

Aryl Catalyst . Referenc
. Base Solvent Temp (°C) Yield (%)
Halide System
lodobenze Pd(OAc)2/
EtsN DMF 100 Good [17]
ne PPhs
Aryl PdClz(dppf Moderate-
_ K2COs DMA 120 [18]
Bromide ) Good
lodobenze Phosphine-
K2COs DMF/H20 100 79 [17]

ne free Pd

Note: Data is generalized from Heck reactions of similar substrates.

Experimental Protocol: Heck Reaction (General)[18]

Materials:

Diethyl allylmalonate

o Aryl halide (e.g., iodobenzene)

» Palladium catalyst (e.g., Pd(OAc)2)

e Ligand (e.g., PPhs)

o Base (e.g., triethylamine)

e Anhydrous solvent (e.g., DMF or acetonitrile)

 Inert atmosphere (Argon or Nitrogen)

Procedure:

o To a Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

e Add the anhydrous solvent, followed by diethyl allylmalonate and the aryl halide.
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e Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the
reaction is complete (monitored by TLC or GC).

 After cooling to room temperature, dilute the mixture with water and extract with an organic

solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Heck Reaction Catalytic Cycle

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Ar-X

Oxidative Addition
(Ar-Pd(I1)-X-L2)

lkene

Alkene Coordination

Migratory Insertion

B-Hydride Elimination

Reductive Elimination
(Base)

Click to download full resolution via product page

Caption: A simplified catalytic cycle for the Heck reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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